molecular formula C7H14O4S B15145782 Ethyl b-D-thioxylopyranoside

Ethyl b-D-thioxylopyranoside

Cat. No.: B15145782
M. Wt: 194.25 g/mol
InChI Key: INHTVDLGULFITI-UCROKIRRSA-N
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Description

Ethyl β-D-thioglucopyranoside derivatives are a class of thioglycosides characterized by a sulfur atom replacing the oxygen in the glycosidic bond, enhancing their stability and utility in synthetic chemistry. Two prominent examples include:

  • Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4): Features benzylidene protection at the 4,6-hydroxyl groups and a phthalimido group at C2, making it a key intermediate in oligosaccharide synthesis .
  • Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 130539-43-4): Lacks benzylidene protection but retains the phthalimido group at C2, used in glycoconjugate research .

These compounds are pivotal in glycosylation reactions due to their resistance to hydrolysis and tunable reactivity.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-ethylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O4S/c1-2-12-7-6(10)5(9)4(8)3-11-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7+/m1/s1

InChI Key

INHTVDLGULFITI-UCROKIRRSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCSC1C(C(C(CO1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl b-D-thioxylopyranoside can be synthesized through various synthetic routes. One common method involves the reaction of ethyl alcohol with thioxylopyranoside under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves large-scale synthesis in cleanroom environments with stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Glycosylation

The reaction involves the formation of a thiocarbenium ion intermediate, which is more stable than oxocarbenium ions due to sulfur's lower electronegativity. This stability allows for equilibration under thermodynamic control, leading to axial selectivity in the product .

Key steps :

  • Activation of the thioglycoside to generate a thiocarbenium ion.

  • Nucleophilic attack by ethanol at the anomeric carbon.

  • Formation of the β-anomer due to sulfur's anomeric effect favoring axial orientation.

Hydrolysis and Degradation

Under acidic or basic conditions, Ethyl β-D-thioxylopyranoside undergoes hydrolysis of the glycosidic bond, releasing ethanol and the thiosugar acid.

Hydrolysis pathway :

Ethyl β-D-thioxylopyranoside+H2Oβ-D-thioxylopyranose+Ethanol\text{Ethyl β-D-thioxylopyranoside} + \text{H}_2\text{O} \rightarrow \text{β-D-thioxylopyranose} + \text{Ethanol}

Enzymatic Interactions

Ethyl β-D-thioxylopyranoside acts as a substrate/inhibitor for glycosidases, influencing metabolic pathways. For example:

  • Inhibition of proprotein convertases : Thiosugar derivatives (e.g., 5-thiomannosides) impair glycan biosynthesis, affecting peptide hormone processing .

  • Competitive inhibition : Binds to enzyme active sites, reducing enzymatic activity.

Enzyme Effect Outcome
GlycosidasesInhibits catalytic activityAltered carbohydrate metabolism
Proprotein convertasesReduces peptide hormone productionImpaired regulated secretion

Biochemical Studies

Used to investigate glycosidase activity and glycan-related pathways .

Medicinal Chemistry

Explored as a lead compound for designing drugs targeting carbohydrate-processing enzymes .

Key Research Findings

  • Axial Selectivity : The 5-thioglycopyranosyl system exhibits greater axial selectivity than oxygen analogs due to sulfur's anomeric effect and thiocarbenium ion stability .

  • Enzymatic Impacts : Thiosugars like Ethyl β-D-thioxylopyranoside alter glycan biosynthesis, affecting processes such as cholesterol regulation and hormone secretion .

  • Reactivity : Lower kinetic reactivity compared to oxosugars necessitates higher reaction temperatures for glycosylation .

Scientific Research Applications

Ethyl b-D-thioxylopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed as a molecular probe to study biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. It acts as a molecular probe, binding to certain proteins or enzymes and altering their activity. This interaction can help elucidate the underlying mechanisms of various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Ethyl β-D-thioglucopyranoside derivatives and analogous glycosides:

Compound Name CAS No. Sugar Backbone Protective Groups Aglycon Applications References
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 129519-28-4 Glucose Benzylidene (4,6-OH), phthalimido (C2) Ethyl thio Oligosaccharide synthesis, glycoconjugate intermediates
Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside 130539-43-4 Glucose Phthalimido (C2) Ethyl thio Enzymatic studies, drug discovery
Methyl α-D-xylopyranoside 80734-76-5 Xylose None (unprotected hydroxyls) Methyl Substrate for carbohydrate-active enzymes, drug development
2-(Trimethylsilyl)ethyl glucopyranoside derivatives (e.g., Compound 27 in [2]) - Glucose Benzyl, chloroacetyl, trichloroethoxycarbamoyl Trimethylsilylethyl Complex oligosaccharide assembly, biomedical research
Key Observations:

Sugar Backbone: Ethyl thioglucopyranosides derive from glucose, whereas methyl xylopyranoside uses xylose, altering substrate specificity in enzymatic assays .

Protective Groups: Benzylidene and phthalimido groups in thioglucopyranosides enhance regioselectivity during glycosylation, contrasting with unprotected methyl xylopyranoside’s role as a minimalistic enzymatic substrate .

Aglycon Variations: Ethyl thio groups improve stability over oxygen-linked aglycons (e.g., methyl in xylopyranoside), enabling prolonged reaction times in acidic conditions .

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